molecular formula C7H11BF4N2 B2721070 1-Allyl-3-methylimidazolium tetrafluoroborate CAS No. 851606-63-8

1-Allyl-3-methylimidazolium tetrafluoroborate

Cat. No. B2721070
M. Wt: 209.98
InChI Key: RGPHDVUJHZMMLN-UHFFFAOYSA-N
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Description

1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C7H11BF4N2 . It has a molecular weight of 209.98 . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

This compound can be synthesized by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .


Molecular Structure Analysis

The molecular structure of 1-Allyl-3-methylimidazolium tetrafluoroborate has been confirmed by proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FTIR) analysis .


Chemical Reactions Analysis

1-Alkyl-3-methylimidazolium tetrafluoroborate salts have been prepared by metathesis from the corresponding chloride or bromide salts . The salts have been characterized by 1H NMR and IR spectroscopy, microanalysis, polarising optical microscopy, and differential scanning calorimetry .


Physical And Chemical Properties Analysis

1-Allyl-3-methylimidazolium tetrafluoroborate is a solid or liquid at room temperature . The material dispersion of the [Ckmim][BF4] family of ionic liquids has been measured at several temperatures over a broad spectral range from 300 nm to 1550 nm .

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • 1-Allyl-3-methylimidazolium tetrafluoroborate has been used in palladium-catalyzed allylic alkylation and amination reactions, showing effectiveness in a room temperature ionic liquid medium. This application enables easy catalyst/solvent recycling without separately generating carbanion nucleophiles (Chen, Xu, Chatterton, & Xiao, 1999).
  • Ionic Liquids and Solvents :

    • Research has investigated the use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate for oxidation reactions, specifically evaluating its role as an extractant in reaction work-ups and developing procedures for recycling these ionic liquids (Hemeon, Barnett, Gathergood, Scammells, & Singer, 2004).
    • A study on microemulsions with ionic liquid polar domains also included 1-butyl-3-methylimidazolium tetrafluoroborate, analyzing its properties through phase behavior, conductivity measurement, and other techniques (Gao et al., 2004).
  • Energy Storage and Supercapacitors :

    • The application of 1-allyl-3-methylimidazolium ionic liquids as electrolytes in energy storage devices, specifically in supercapacitors with graphene nanosheets electrodes, has been demonstrated. These electrolytes have shown potential in delivering high specific capacitances and suitable energy densities (Zarrougui, Hachicha, Rjab, & Ghodbane, 2018).
  • Polymer Electrolytes and Cellulose Processing :

    • 1-Allyl-3-methylimidazolium chloride has been used to improve the stability and disrupt the crystallinity of cellulose acetate-based polymer electrolytes, enhancing ionic conductivity (Ramesh, Shanti, & Morris, 2012).
    • Another study employed 1-allyl-3-methylimidazolium chloride as an efficient solvent for the dissolution and regeneration of cellulose, offering a nonpolluting process for the manufacture of regenerated cellulose materials (Zhang, Wu, Zhang, & He, 2005).
  • Ionic Liquid-Accelerated Organic Reactions :

    • Room temperature ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has been used as an alternative to classical molecular solvents for nucleophilic substitution reactions of α-tosyloxy ketones, showing rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).
  • Clathrate Formation and Crystallization :

    • Research on liquid clathrate formation in ionic liquid-aromatic mixtures includes 1-alkyl-3-methylimidazolium tetrafluoroborate, exploring its ability to form crystalline inclusion compounds with aromatic hydrocarbons (Holbrey et al., 2003).

Safety And Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501 .

Future Directions

Ionic liquids, such as 1-Allyl-3-methylimidazolium tetrafluoroborate, have attracted considerable interest due to their unique physical and chemical properties . They have emerged as potential replacements for organic solvents in laboratory and industrial applications for catalytic processes . Understanding the influence of the molecular structure of an ionic liquid on its material dispersion is fundamental to producing ionic liquids with tailored optical properties .

properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPHDVUJHZMMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-methylimidazolium tetrafluoroborate

Citations

For This Compound
60
Citations
T Yim, HY Lee, H Kim, J Mun, S Kim… - BULLETIN-KOREAN …, 2007 - s-space.snu.ac.kr
Ionic liquids (ILs) have received a lot of interest recently as ion conductive matrices as well as reaction media because of their unusual properties such as a wide liquid range, high ionic …
Number of citations: 103 s-space.snu.ac.kr
G Min, T Yim, HY Lee, H Kim, J Mun… - BULLETIN-KOREAN …, 2007 - researchgate.net
… their linear sweep voltammograms are listed in Table 3 and a linear sweep voltammogram of [AMMIm]BF4 is shown together with those of 1-allyl-3-methylimidazolium tetrafluoroborate ([…
Number of citations: 28 www.researchgate.net
J Zhu, J Zhou, S Zhang, R Chu - Journal of Chemical …, 2010 - journals.sagepub.com
… 1-Allyl-3-methylimidazolium tetrafluoroborate ([amim]BF4) as a monomer was prepared according to described procedures,9 and the copolymer of acrylonitrile and [amim]BF4 was …
Number of citations: 6 journals.sagepub.com
JM Zhu, KG He, H Zhang, F Xin - Adsorption Science & …, 2012 - journals.sagepub.com
… ABSTRACT: A two-step swelling method was used for preparing porous poly(ionic liquid)s based on the copolymer of 1-allyl-3-methylimidazolium tetrafluoroborate and acrylonitrile P([…
Number of citations: 16 journals.sagepub.com
JM Zhu, KG He, F Xin, YC Sun - Advanced Materials Research, 2013 - Trans Tech Publ
… Abstract: The seed-swelling method was adopted to synthesized the porous copolymer of 1-allyl-3-methylimidazolium tetrafluoroborate and acrylonitrile P([amim]BF4-AN). The samples …
Number of citations: 3 www.scientific.net
J Zhu, Y Yu, J Chen, W Fei - Frontiers of Chemical Engineering in China, 2007 - Springer
… Activity coefficients at infinite dilution of hydrocarbon solutes, such as alkanes, hexenes, alkylbenzenes, styrene, in 1-allyl-3-methylimidazolium tetrafluoroborate ([AMIM][BF 4 ]) and 1-…
Number of citations: 17 link.springer.com
Y Yuan, Y Wang, R Xu, M Huang, H Zeng - Analyst, 2011 - pubs.rsc.org
… 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), 1-decyl-3-methylimidazolium tetrafluoroborate ([demim][BF4]) and 1-allyl-3-methylimidazolium tetrafluoroborate ([amim][BF4…
Number of citations: 66 pubs.rsc.org
L Li, H Liu - Chemistry–A European Journal, 2016 - Wiley Online Library
… -IL-BF 4 and SQ-IL-PF 6 , were successfully prepared through thiol–ene reactions with 1-allyl-3-methylimidazolium bromide (allyl-min–Br), 1-allyl-3-methylimidazolium tetrafluoroborate (…
A Roessler, H Schottenberger - Progress in Organic Coatings, 2014 - Elsevier
… Commercial 1-allyl-3-methylimidazolium tetrafluoroborate, CAS registry number [851606-63-8], was derived from 1-allyl-3-methylimidazolium chloride [65039-10-3] by extractive anion …
Number of citations: 28 www.sciencedirect.com
Y Sun, J Zhu, J Huang, F Xin, J Liu - Polymer Composites, 2017 - Wiley Online Library
… PO 4 ] and 1-allyl-3-methylimidazolium tetrafluoroborate [AMIM][… The 1-allyl-3-methylimidazolium tetrafluoroborate ([AMIM][BF 4 ]… using 1-allyl-3-methylimidazolium tetrafluoroborate and …

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